Home > Products > Screening Compounds P108675 > Cortropin Zinc ACTH
Cortropin Zinc ACTH - 9050-75-3

Cortropin Zinc ACTH

Catalog Number: EVT-3201188
CAS Number: 9050-75-3
Molecular Formula: C207H309N56O59SZn+
Molecular Weight: 4623 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cortropin Zinc Adrenocorticotropic Hormone is classified as a peptide hormone and falls under the category of therapeutic agents used to treat conditions related to adrenal insufficiency. It is derived from the anterior pituitary gland's secretion and plays a crucial role in regulating cortisol production from the adrenal cortex. The zinc complexation is crucial as it modifies the pharmacokinetics of the hormone, leading to extended release and improved bioavailability .

Synthesis Analysis

The synthesis of Cortropin Zinc Adrenocorticotropic Hormone involves several key steps:

  1. Peptide Synthesis: The adrenocorticotropic hormone is synthesized through solid-phase peptide synthesis, where amino acids are sequentially added to form the desired peptide chain.
  2. Zinc Complexation: After synthesizing the peptide, zinc ions are introduced to form a stable complex. The optimal concentration of zinc for enhancing biological activity has been identified as ranging from 0.015% to 0.03% (weight/volume) in aqueous solutions .
  3. Formulation: The final product is prepared as a gel or suspension for injection, ensuring that the hormone remains soluble and bioactive.

The synthesis parameters must be closely monitored, including pH levels, temperature, and reaction time, to ensure maximum yield and activity of the final product.

Molecular Structure Analysis

Cortropin Zinc Adrenocorticotropic Hormone has a specific molecular structure characterized by its sequence of amino acids linked by peptide bonds. The molecular formula can be represented as C_181H_291N_45O_54S_1, highlighting its complex nature.

  • Molecular Weight: Approximately 4,546 Da.
  • Conformation: The structure exhibits a specific three-dimensional conformation essential for its biological activity, primarily determined by interactions between amino acids and the presence of zinc ions, which stabilize certain conformational states.

The presence of zinc ions modifies the molecular interactions within the peptide, enhancing its stability against enzymatic degradation and prolonging its action within biological systems .

Chemical Reactions Analysis

Cortropin Zinc Adrenocorticotropic Hormone undergoes several important chemical reactions during its administration:

  1. Binding Reactions: Upon injection, it binds to specific receptors on adrenocortical cells, initiating a cascade of intracellular signaling events.
  2. Enzymatic Stability: The zinc complex protects the peptide from degradation by serum enzymes, thereby extending its half-life in circulation .
  3. Physiological Response: The binding leads to increased production of glucocorticoids such as cortisol through stimulation of adenylate cyclase activity, which raises cyclic adenosine monophosphate levels in target cells.

These reactions are critical for its therapeutic efficacy in stimulating adrenal function.

Mechanism of Action

The mechanism of action of Cortropin Zinc Adrenocorticotropic Hormone involves several steps:

  1. Receptor Binding: The hormone binds to melanocortin receptors (specifically MC2R) on the surface of adrenal cortex cells.
  2. Signal Transduction: This binding activates G-proteins that stimulate adenylate cyclase, increasing cyclic adenosine monophosphate levels.
  3. Steroidogenesis Activation: Elevated cyclic adenosine monophosphate leads to activation of protein kinase A, which subsequently stimulates enzymes involved in steroidogenesis, resulting in increased production of cortisol and other glucocorticoids.

This mechanism underscores its role in managing conditions such as adrenal insufficiency and other disorders requiring glucocorticoid supplementation .

Physical and Chemical Properties Analysis

Cortropin Zinc Adrenocorticotropic Hormone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear or slightly opalescent gel.
  • Solubility: Soluble in water; stability is enhanced by the presence of zinc.
  • pH Range: Optimal pH for activity is around 4.0 to 7.0.
  • Storage Conditions: Should be stored at controlled room temperature away from light to maintain stability.

These properties are crucial for ensuring that the compound remains effective throughout its shelf life and during administration .

Applications

Cortropin Zinc Adrenocorticotropic Hormone has several significant applications in medical science:

  1. Adrenal Insufficiency Treatment: Used primarily in patients with conditions like Addison's disease or secondary adrenal insufficiency.
  2. Diagnostic Tool: Employed in diagnostic tests to assess adrenal gland function.
  3. Anti-inflammatory Effects: Investigated for potential use in treating inflammatory conditions due to its steroidogenic effects.

Research continues into optimizing its formulation and expanding its therapeutic uses beyond traditional applications .

Introduction and Historical Context of Corticotropin-Based Therapeutics

Evolution of Adrenocorticotropic Hormone (ACTH) Formulations in Endocrinology

The therapeutic application of adrenocorticotropic hormone (ACTH) represents a cornerstone in endocrine pharmacology, evolving from crude pituitary extracts to sophisticated pharmaceutical formulations. ACTH, a 39-amino acid polypeptide hormone produced by the anterior pituitary gland, functions as the primary regulator of adrenal glucocorticoid synthesis and secretion. Its physiological role centers on binding melanocortin 2 receptors (MC2R) in the adrenal cortex, activating adenylate cyclase and stimulating cortisol biosynthesis via the cAMP-PKA pathway [1] [8]. Early therapeutic preparations in the 1940s-1950s utilized natural-sequence ACTH extracted from animal pituitary glands, presenting significant limitations including poor solubility, rapid enzymatic degradation, and short plasma half-life (typically 10-30 minutes in humans), necessitating frequent painful injections [1] [6].

The 1960s witnessed critical advances in peptide chemistry that enabled the production of synthetic ACTH analogs. ACTH(1-24), comprising the biologically active N-terminal 24 amino acids, emerged as a significant innovation. This fragment retained full steroidogenic activity while eliminating the immunogenic C-terminal region responsible for species-specific variations in full-length ACTH(1-39) [6]. Pharmaceutical development subsequently focused on delivery systems to prolong therapeutic effects. Gel-based repository formulations (e.g., adsorbed to gelatin) and zinc-complexed suspensions represented two parallel approaches to extend release kinetics. These technological advances transformed ACTH from an acute therapeutic agent into one suitable for chronic inflammatory, autoimmune, and neurological conditions by providing sustained biological activity [2].

Table 1: Key ACTH Variants in Therapeutic Development

ACTH VariantCompositionSourcePrimary Advantages
Native ACTH(1-39)Full 39-amino acid sequencePorcine or bovine pituitary extractsComplete physiological sequence
Synthetic ACTH(1-24)First 24 amino acids (common across species)Chemical synthesisReduced immunogenicity; standardized composition
Repository Corticotropin (Gel)Natural ACTH(1-39) in gelatin matrixPorcine pituitary extractProlonged release; multi-peptide composition
Zinc-Complexed ACTHACTH(1-39) or ACTH(1-24) with zinc ionsSynthetic or natural ACTH with zinc saltsStable crystalline suspension; ultra-sustained release

Development Rationale for Zinc-Complexed Repository Corticotropin Preparations

The rationale for developing zinc-complexed ACTH formulations emerged from fundamental limitations in both natural ACTH extracts and synthetic analogs. While gel-based repository corticotropin injection (RCI) extended release compared to soluble ACTH, batch-to-batch variability in peptide composition and suboptimal release kinetics persisted [2]. Zinc-complexation addressed these limitations through sophisticated pharmaceutical chemistry. The addition of zinc ions (Zn²⁺) to ACTH solutions induces the formation of stable coordination complexes, creating insoluble crystalline or amorphous precipitates. This occurs via interactions between zinc and specific amino acid residues—particularly histidine (position 6), aspartic acid, and glutamic acid residues—within the ACTH molecule [3] [4]. These zinc-peptide complexes form a subcutaneous or intramuscular depot following injection, with gradual dissolution at the injection site providing sustained release of bioactive ACTH fragments into circulation [7].

The molecular structure of Cortropin Zinc ACTH reflects this complexation chemistry. With a molecular weight of approximately 4,623 Da (for the zinc-complexed form), its structural integrity relies on zinc coordination bonds that stabilize the tertiary structure while protecting proteolytic cleavage sites [3] [4]. Crucially, this formulation approach preserves the two essential bioactive sequences of ACTH: the H⁶-F⁷-R⁸-W⁹ "message sequence" responsible for receptor activation and the K¹⁵-K¹⁶-R¹⁷-R¹⁸-P¹⁹ "address sequence" that ensures specificity for MC2R over other melanocortin receptors [6]. By shielding these regions from rapid degradation, zinc complexation significantly extends the therapeutic window beyond that achievable with gel-based formulations alone.

Table 2: Molecular Characteristics of Cortropin Zinc ACTH

CharacteristicDetailFunctional Significance
Molecular FormulaC₂₀₇H₃₀₉N₅₆O₅₉SZn⁺Reflects zinc coordination complex
Molecular Weight4,623 g/molHigher than native ACTH(1-39) (~4,540 Da) due to zinc
Zinc Binding SitesPrimarily His⁶, Asp/Gluc residuesForms stable coordination complex
Key Bioactive MotifsH⁶-F⁷-R⁸-W⁹ (message sequence); K¹⁵-K¹⁶-R¹⁷-R¹⁸-P¹⁹ (address sequence)Maintains receptor binding and activation
Structural ConfirmationZinc stabilizes N-terminal α-helixProtects against proteolysis; maintains bioactivity

Beyond stability enhancement, zinc complexation fundamentally altered the pharmacodynamic profile of ACTH therapy. Modern comparative studies demonstrate that zinc-complexed ACTH preparations exhibit distinct release kinetics and steroidogenic profiles compared to non-complexed repository formulations. The zinc suspension creates a true pharmacological depot, releasing ACTH fragments over days rather than hours, thereby producing a more sustained adrenal stimulation pattern [2] [7]. This prolonged stimulation better mimics the natural ultradian rhythm of cortisol secretion—characterized by discrete pulsatile releases approximately every 60-90 minutes—which is essential for optimal gene regulation by glucocorticoids in peripheral tissues [5] [8]. The pharmaceutical elegance of this approach lies in achieving sustained biological effects through formulation chemistry rather than molecular modification, preserving the natural peptide sequence while optimizing its therapeutic kinetics.

Historical Milestones in Prolonged-Release ACTH Delivery Systems

The development of prolonged-action corticotropin formulations represents a convergence of endocrinology, peptide chemistry, and pharmaceutical technology. The historical timeline begins in 1943 with the first isolation of ACTH by Li, Evans, and Simpson, who extracted the hormone from sheep pituitaries, establishing its adrenal-stimulating properties [6]. The subsequent decade witnessed the elucidation of ACTH's amino acid sequence across multiple species by three independent groups (Bell, Li, and Lerner) between 1954-1961, revealing species variations primarily in the C-terminal region (positions 25-39) and establishing the conserved N-terminal sequence essential for biological activity [6].

A transformative milestone occurred in 1952 with the introduction of repository corticotropin injection (RCI, Acthar® Gel), utilizing a gelatin matrix to prolong absorption. However, the true revolution in sustained-release technology came with the application of zinc complexation to peptide formulations. The 1960s-1970s saw intensive research into metal ion-peptide interactions, culminating in the development of zinc-complexed ACTH formulations that exhibited substantially extended release profiles compared to gel-based systems [7]. This era produced the first zinc hydroxide-based corticotropin preparations, including the formulation that would eventually be commercialized as Cortropin Zinc ACTH [3] [9].

Patent analyses reveal continuous innovation in this domain, with formulation scientists optimizing zinc-to-peptide ratios, particle size distribution, crystallization conditions, and suspension vehicles to further extend release kinetics while maintaining bioactivity. Modern pharmacological characterization of these formulations demonstrates their ability to sustain detectable ACTH levels for 48-72 hours post-injection, a remarkable achievement for a peptide hormone with a native half-life under 30 minutes [2]. Contemporary clinical research has further elucidated that zinc-complexed ACTH preparations exert not only prolonged steroidogenic effects but also distinct immunomodulatory actions via melanocortin receptors (MCRs) 1, 3, 4, and 5 on immune cells, expanding their therapeutic potential beyond traditional adrenal stimulation [2] [8].

Table 3: Historical Development Timeline of Prolonged-Release ACTH Formulations

Year RangeDevelopment MilestoneSignificance
1930s-1940sDiscovery of ACTH; Isolation of cortisoneEstablished adrenal axis physiology
1948First therapeutic use of ACTH in rheumatoid arthritisDemonstrated anti-inflammatory efficacy
1952Introduction of gelatin-based repository ACTHFirst prolonged-action formulation
1954-1961Sequence determination of ACTH across speciesIdentified conserved bioactive N-terminal region
1960sDevelopment of zinc-complexed ACTH suspensionsCreated ultra-sustained release formulations
1970s-1980sOptimization of zinc-peptide crystallizationImproved batch-to-batch consistency
2000s-PresentModern characterization of steroidogenic and immunomodulatory effectsElucidated dual mechanisms of action

Properties

CAS Number

9050-75-3

Product Name

Cortropin Zinc ACTH

IUPAC Name

zinc;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydroxide

Molecular Formula

C207H309N56O59SZn+

Molecular Weight

4623 g/mol

InChI

InChI=1S/C207H308N56O58S.H2O.Zn/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118;;/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223);1H2;/q;;+2/p-1/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-;;/m0../s1

InChI Key

DCANWYXFXGSVLP-GKQRBXEKSA-M

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N.[OH-].[Zn+2]

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N.[OH-].[Zn+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.